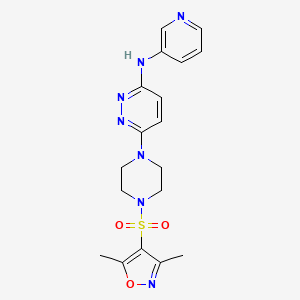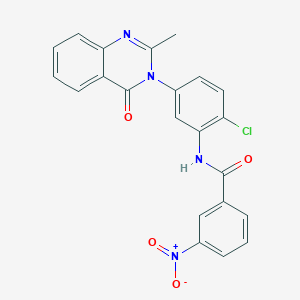![molecular formula C19H12N6OS B2789807 N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1226446-20-3](/img/structure/B2789807.png)
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of imidazole, quinoline, and benzo[c][1,2,5]thiadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline and imidazole intermediates, followed by their coupling with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The reaction conditions often include the use of strong bases like potassium hydroxide (KOH) and catalysts such as nickel acetate (Ni(Ac)2·4H2O) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole and quinoline moieties can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound can interact with biological targets, such as enzymes and receptors, leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide: Similar structure but lacks the thiadiazole moiety.
2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide: Contains a benzimidazole moiety and is evaluated for anti-tubercular activity.
Uniqueness
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of imidazole, quinoline, and thiadiazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to form stable metal complexes and exhibit potent biological activities, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6OS/c26-19(13-4-6-14-16(10-13)24-27-23-14)21-15-3-1-2-12-5-7-17(22-18(12)15)25-9-8-20-11-25/h1-11H,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTZAFXSHOXVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC4=NSN=C4C=C3)N=C(C=C2)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2789725.png)
![3-{1-[(2-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2789727.png)

![2-{[1,1'-biphenyl]-4-yl}-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B2789732.png)
![3-(3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2789733.png)
![ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2789734.png)
![4-tert-butyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
![4-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2789737.png)

![2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2789740.png)


![4-Tert-butyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2789744.png)
![2-(3-methylphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2789745.png)
